Competitive NMDA receptor glutamate site antagonist. Soluble in 1 ml water to give specified mM/ml concentration.
DLAP5 is a racemic mixture. It is used widely as a potent and selective NMDA receptor antagonist. It represents the active enantiomer form of AP5 (2-amino-5-phosphonopentanoic acid).
DL-AP5 Sodium salt
CAS No.:
Cat. No.: VC0031388
Molecular Formula: C5H11NNaO5P
Molecular Weight: 219.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H11NNaO5P |
---|---|
Molecular Weight | 219.11 g/mol |
IUPAC Name | sodium;(4-amino-4-carboxybutyl)-hydroxyphosphinate |
Standard InChI | InChI=1S/C5H12NO5P.Na/c6-4(5(7)8)2-1-3-12(9,10)11;/h4H,1-3,6H2,(H,7,8)(H2,9,10,11);/q;+1/p-1 |
Standard InChI Key | KWRCYAPNGUCHOE-UHFFFAOYSA-M |
SMILES | C(CC(C(=O)O)N)CP(=O)(O)[O-].[Na+] |
Canonical SMILES | C(CC(C(=O)O)N)CP(=O)(O)[O-].[Na+] |
Introduction
Chemical Identity and Properties
DL-AP5 Sodium salt, also known as DL-2-Amino-5-phosphonopentanoic acid sodium salt, is the sodium salt form of DL-AP5. It has the chemical formula C5H11NNaO5P with a molecular weight of 219.11 g/mol in its anhydrous form, while the hydrated form (C5H11NNaO5P·H2O) has a molecular weight of 237.13 g/mol . The compound is identified by CAS Number 1303993-72-7 and appears as an off-white solid with high water solubility (up to 100 mM) .
Physical and Analytical Characteristics
The physical and analytical data for DL-AP5 Sodium salt demonstrate its high purity and well-characterized nature:
Parameter | Value |
---|---|
Physical Appearance | Off-white solid |
Solubility | Water soluble up to 100 mM |
Recommended Storage | Desiccate at room temperature |
Purity | ≥98% (HPLC shows 99% purity) |
TLC | Rf = 0.25 (Pyridine:Acetic acid:Water:Butanol [3:8:11:44]) |
Microanalysis - Carbon | 25.25% (Theoretical: 25.33%) |
Microanalysis - Hydrogen | 5.51% (Theoretical: 5.53%) |
Microanalysis - Nitrogen | 5.75% (Theoretical: 5.91%) |
The microanalysis results confirm the molecular composition of the compound, with the experimental values closely matching the theoretical percentages . This high level of purity is essential for reproducible research outcomes in neurophysiological studies.
Biological Activity
DL-AP5 Sodium salt functions as a selective NMDA receptor antagonist that competes with glutamate binding. It is a racemic mixture containing equal proportions of D- and L-isomers of AP5 . This compound is commonly employed in research settings to inhibit NMDA-dependent synaptic plasticity and study the resulting neurological effects .
Isomer Potency Comparison
A significant aspect of DL-AP5 Sodium salt is the differential potency of its constituent isomers:
Isomer | Relative Potency | Notes |
---|---|---|
D-AP5 | Higher potency (reference) | More active isomer |
L-AP5 | Approximately 52-fold lower potency than D-AP5 | Less active isomer |
DL-AP5 (Racemic mixture) | Intermediate | Contains equal parts of both isomers |
The D-isomer (D-AP5) displays approximately 52-fold higher potency than the L-isomer (L-AP5), making it the predominant active component in the racemic mixture . This difference in potency is an important consideration when interpreting experimental results using the DL form versus the individual isomers.
Neurophysiological Effects
In neurophysiological studies, D-AP5 (the more active isomer in DL-AP5 Sodium salt) has been shown to reduce NMDA-induced depolarization of cortical neurons significantly . Importantly, it exhibits selectivity in its antagonistic action, as it shows no effect on neuronal responses to other excitatory amino acids such as L-Quisqualic acid or Kainic acid . Following spinal injection of D-AP5, NMDA-response is rapidly reduced, with no effect observed on spontaneously active neurons . This selective activity makes DL-AP5 Sodium salt a valuable tool for isolating NMDA receptor-specific effects in complex neuronal systems.
Research Applications
DL-AP5 Sodium salt has become an essential tool in neuroscience research, particularly in studies focused on understanding the mechanisms of synaptic plasticity, learning, and memory formation.
Synaptic Plasticity Studies
One of the primary applications of DL-AP5 Sodium salt is in investigating NMDA-dependent synaptic plasticity . NMDA receptors play a crucial role in Long-Term Potentiation (LTP), a form of synaptic plasticity associated with learning and memory. By selectively blocking NMDA receptor activity, researchers can assess the contribution of these receptors to LTP and memory formation processes.
Comparative Analysis with Related Compounds
DL-AP5 Sodium salt is part of a family of NMDA receptor antagonists, each with specific properties and applications in research.
Comparison with Related AP5 Compounds
Compound | Chemical Form | Notable Characteristics | Research Applications |
---|---|---|---|
DL-AP5 Sodium salt | Sodium salt of the racemic mixture | High water solubility; ready-to-use in aqueous solutions | Broad neurophysiological studies |
DL-AP5 | Racemic mixture (free acid) | Parent compound of the sodium salt | Similar to sodium salt but lower solubility |
D-AP5 | D-isomer only | Higher potency (52x more potent than L-isomer) | When high potency is required |
L-AP5 | L-isomer only | Lower potency | Negative control studies |
This comparative analysis highlights the specific advantages of using DL-AP5 Sodium salt over other forms, particularly its enhanced solubility while maintaining the pharmacological profile of the parent compound .
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